[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate
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Overview
Description
10-Methacryloyloxydecyl dihydrogen phosphate is an organophosphate monomer widely used in dental adhesive materials. Developed in 1981 by the Japanese company Kuraray, it has become a crucial component in dental adhesion polymers due to its strong bonding properties with hydroxyapatite, a major component of tooth enamel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methacryloyloxydecyl dihydrogen phosphate involves a two-step process:
Synthesis of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.
Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate.
Industrial Production Methods: The industrial production of 10-Methacryloyloxydecyl dihydrogen phosphate follows the same synthetic route but on a larger scale, ensuring high purity and consistency of the final product. The process involves stringent quality control measures to maintain the adhesive properties of the compound .
Chemical Reactions Analysis
Types of Reactions: 10-Methacryloyloxydecyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The phosphorus-chlorine bonds in the intermediate are hydrolyzed during synthesis.
Adhesion Reactions: It readily adheres to hydroxyapatite, forming stable bonds.
Common Reagents and Conditions:
Methacrylic Acid and 1,10-Decanediol: Used in the initial synthesis step.
Phosphoryl Chloride: Used for phosphorylation.
Hydroxyapatite: Interacts with 10-Methacryloyloxydecyl dihydrogen phosphate to form stable bonds.
Major Products Formed:
10-Hydroxydecyl Methacrylate: Intermediate product.
10-Methacryloyloxydecyl Dihydrogen Phosphate: Final product.
Scientific Research Applications
10-Methacryloyloxydecyl dihydrogen phosphate has a wide range of applications in scientific research:
Dentistry: Used in dental adhesives for its strong bonding properties with tooth enamel.
Materials Science: Studied for its interactions with hydroxyapatite and other materials.
Biology and Medicine: Investigated for its potential in developing new biomaterials and medical adhesives.
Mechanism of Action
The mechanism of action of 10-Methacryloyloxydecyl dihydrogen phosphate involves its interaction with hydroxyapatite. The phosphate group in the compound forms strong bonds with the calcium ions in hydroxyapatite, resulting in a stable and durable adhesive bond. This interaction is crucial for its effectiveness in dental applications .
Comparison with Similar Compounds
2-Methacryloyloxethyl Phenyl Hydrogen Phosphate: Another phosphate monomer used in dental adhesives.
4-Methacryloyloxyethyl Trimellitic Acid Anhydride: Known for its adhesion to both tooth structures and dental alloys.
Uniqueness: 10-Methacryloyloxydecyl dihydrogen phosphate stands out due to its high bonding strength and stability with hydroxyapatite. Its unique chemical structure allows for durable and long-lasting adhesive bonds, making it a preferred choice in dental applications .
Properties
CAS No. |
1487-50-9 |
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Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-phenylmethoxypropyl] hexadecanoate |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3/t25-/m0/s1 |
InChI Key |
KTMANQJLYZAYIP-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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